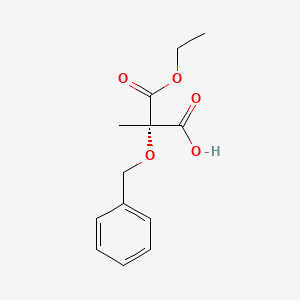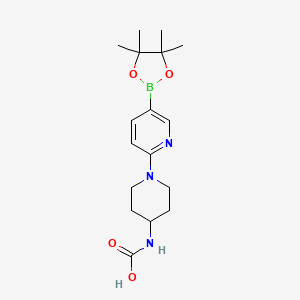
Bis(3,5,5-trimethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves multiple steps. One common method includes the esterification of 3,5,5-trimethylhexanol with decanoic acid, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate).
化学反应分析
Types of Reactions
Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or modify existing ones.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism of action of Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Bis(3,5,5-trimethylhexyl) phthalate
- Bis(2-ethylhexyl) phthalate
- Bis(4’-bromophenacyl) phthalate
Uniqueness
Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C42H84N2O4 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC 名称 |
3,5,5-trimethylhexyl 10-[2-(dimethylamino)ethyl-[10-oxo-10-(3,5,5-trimethylhexoxy)decyl]amino]decanoate |
InChI |
InChI=1S/C42H84N2O4/c1-37(35-41(3,4)5)27-33-47-39(45)25-21-17-13-11-15-19-23-29-44(32-31-43(9)10)30-24-20-16-12-14-18-22-26-40(46)48-34-28-38(2)36-42(6,7)8/h37-38H,11-36H2,1-10H3 |
InChI 键 |
VJCPEQLGNZDINW-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CC(C)(C)C)CCN(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)




![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
![(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)


